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Compound of Interest

Compound Name: Pyrophen

Cat. No.: B166695 Get Quote

A comprehensive analysis of the spectroscopic data and cytotoxic activity of Pyrophen, a

naphtho-γ-pyrone derived from endophytic fungi, reveals key structural features and a potential

mechanism of action against cancer cells. This technical guide provides researchers, scientists,

and drug development professionals with a detailed overview of Pyrophen's spectroscopic

characteristics, experimental protocols for its analysis, and insights into its biological activity.

Introduction
Pyrophen is a naturally occurring compound belonging to the pyrone class of molecules, often

isolated from various species of the fungus Aspergillus.[1][2] It has garnered significant interest

within the scientific community due to its observed cytotoxic effects against certain cancer cell

lines. This document serves as a technical resource, consolidating the available spectroscopic

data (NMR and LC-MS) for Pyrophen and providing a foundation for further research and

development.

Spectroscopic Data of Pyrophen
The structural elucidation of Pyrophen has been primarily achieved through a combination of

Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass

Spectrometry (LC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Proton (¹H) and Carbon-13 (¹³C) NMR data are crucial for determining the chemical structure of

Pyrophen. The following tables summarize the chemical shifts (δ) reported in the literature,

typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform

(CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for Pyrophen

Position Chemical Shift (δ) in DMSO-d₆ [ppm]

H-3 5.48 (d, J=2.0 Hz)

H-5 6.15 (d, J=2.0 Hz)

H-1' 4.85 (m)

H-2'a 2.95 (dd, J=13.5, 4.5 Hz)

H-2'b 3.10 (dd, J=13.5, 9.5 Hz)

H-4' to H-8' (Phenyl) 7.15-7.30 (m)

NH 8.25 (d, J=8.5 Hz)

OCH₃ 3.75 (s)

CH₃ (Acetyl) 1.80 (s)

Table 2: ¹³C NMR Spectroscopic Data for Pyrophen
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Position Chemical Shift (δ) in DMSO-d₆ [ppm]

C-2 163.8

C-3 88.9

C-4 171.5

C-5 99.8

C-6 162.5

C-1' 52.5

C-2' 38.0

C-3' (Phenyl Cq) 138.5

C-4'/C-8' (Phenyl CH) 129.5

C-5'/C-7' (Phenyl CH) 128.2

C-6' (Phenyl CH) 126.5

C=O (Amide) 169.0

OCH₃ 56.0

CH₃ (Acetyl) 22.5

Note: Chemical shifts are reported in parts per million (ppm) and coupling constants (J) in Hertz

(Hz). The specific values may vary slightly depending on the solvent and the spectrometer

frequency used.

Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS analysis is employed to determine the molecular weight and purity of Pyrophen.

Electrospray ionization (ESI) is a commonly used technique.

Table 3: LC-MS Data for Pyrophen
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Parameter Value

Molecular Formula C₁₆H₁₇NO₄

Molecular Weight 287.31 g/mol

Ionization Mode ESI-MS (Positive)

Observed m/z [M+H]⁺ = 288.2834

Experimental Protocols
Detailed experimental procedures are essential for the reproducible analysis of Pyrophen. The

following sections outline the general methodologies for the isolation, NMR, and LC-MS

analysis of this compound.

Isolation of Pyrophen from Aspergillus sp.
Pyrophen can be isolated from the culture broth of endophytic fungi such as Aspergillus sp..[1]

Fungal Culture and Extraction Purification

Fungal Inoculation Fermentation Filtration Solvent Extraction Crude Extract Chromatography Fraction Collection Purity Analysis Pure Pyrophen
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Caption: A hypothesized signaling pathway for Pyrophen-induced S-phase arrest.

The precise molecular mechanism by which Pyrophen induces S-phase arrest is still under

investigation. However, it is plausible that Pyrophen interacts with key regulators of the cell

cycle. A potential mechanism could involve the activation of the S-phase checkpoint, leading to

the inhibition of cyclin-dependent kinase 2 (CDK2)/cyclin E complexes, which are crucial for the

progression through the S-phase. Further studies are required to identify the direct molecular

targets of Pyrophen and to fully elucidate the signaling cascade involved in its cytotoxic

effects.
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Conclusion
This technical guide provides a consolidated resource on the spectroscopic properties and

biological activity of Pyrophen. The detailed NMR and LC-MS data, along with the outlined

experimental protocols, will be valuable for researchers working on the isolation,

characterization, and further development of this promising natural product. The elucidation of

its mechanism of action, particularly the signaling pathways involved in its cytotoxic and cell

cycle arrest activities, remains a key area for future research and could pave the way for its

potential application in drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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